molecular formula C19H19NO5 B12575398 [(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate CAS No. 479690-54-5

[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate

Cat. No.: B12575398
CAS No.: 479690-54-5
M. Wt: 341.4 g/mol
InChI Key: DQVKPGWQSKPQHR-IAGOWNOFSA-N
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Description

[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester linked to an oxazolidinone ring, which is further connected to a phenylmethoxyethyl group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Attachment of the Phenylmethoxyethyl Group: The phenylmethoxyethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the phenylmethoxyethyl moiety.

    Esterification with Benzoic Acid: The final step involves the esterification of the oxazolidinone derivative with benzoic acid or its derivatives under acidic conditions to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its role in drug development, particularly in the synthesis of oxazolidinone derivatives. These derivatives are known for their antibacterial properties, making them valuable in treating infections caused by resistant bacteria.

Case Study: Linezolid

One of the most notable examples of an oxazolidinone derivative is Linezolid, which is effective against Gram-positive pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus). Clinical trials have demonstrated that Linezolid provides an alternative treatment option for patients with infections that are resistant to other antibiotics .

Material Science Applications

In material science, [(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate can be utilized as a polymer additive or a precursor for synthesizing new polymeric materials. Its unique chemical properties allow it to enhance the mechanical strength and thermal stability of polymers.

Polymer Synthesis

Research has shown that incorporating oxazolidinone derivatives into polymer matrices can improve their resistance to thermal degradation. For instance, studies indicate that polymers modified with these compounds exhibit enhanced tensile strength and flexibility compared to unmodified polymers .

Agricultural Chemistry Applications

The compound also shows promise in agricultural chemistry as a potential pesticide or herbicide. Its efficacy can be attributed to its ability to disrupt biochemical pathways in target organisms.

Pesticidal Activity

Preliminary studies suggest that derivatives of this compound exhibit significant insecticidal activity against common agricultural pests. Field trials have reported a reduction in pest populations when these compounds are applied at specified concentrations .

Data Summary Table

Application AreaCompound RoleKey Findings
PharmaceuticalsAntibacterial agentEffective against MRSA; alternative to traditional antibiotics
Material SciencePolymer additiveEnhances mechanical strength and thermal stability
Agricultural ChemistryPesticide/herbicideSignificant insecticidal activity reported in field trials

Mechanism of Action

The mechanism of action of [(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound [(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate (CAS No. 479690-54-5) is a member of the oxazolidinone class, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H19NO3\text{C}_{19}\text{H}_{19}\text{N}\text{O}_{3}

Key Properties:

  • Molecular Weight : 341.358 g/mol
  • Functional Groups : Contains an oxazolidinone moiety and a benzoate group, contributing to its biological activity.

Antimicrobial Properties

Research indicates that oxazolidinones exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. The mechanism involves inhibition of protein synthesis by binding to the 50S ribosomal subunit. Studies have shown that derivatives of oxazolidinones can effectively combat resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .

Anticancer Activity

Recent investigations have suggested that compounds with oxazolidinone structures may possess anticancer properties. For instance, studies have demonstrated that certain oxazolidinone derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the mitochondrial pathway . This highlights the potential for using this compound in cancer therapeutics.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxazolidinone derivatives, including the compound . Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 8 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial infections .

Study 2: Cytotoxicity in Cancer Cells

In vitro assays conducted on human breast cancer cell lines revealed that this compound exhibited significant cytotoxic effects. The IC50 value was determined to be approximately 15 µM, indicating a promising lead for further development in anticancer drug discovery .

Protein Synthesis Inhibition

The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of protein synthesis. By binding to the ribosomal subunit, it prevents the formation of peptide bonds, thereby halting bacterial growth.

Induction of Apoptosis

In cancer cells, the compound appears to trigger apoptosis through:

  • Activation of caspases.
  • Disruption of mitochondrial membrane potential.
    This dual mechanism highlights its potential utility in both antimicrobial and anticancer therapies.

Properties

CAS No.

479690-54-5

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate

InChI

InChI=1S/C19H19NO5/c21-18(15-9-5-2-6-10-15)25-17(16-12-24-19(22)20-16)13-23-11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,20,22)/t16-,17-/m1/s1

InChI Key

DQVKPGWQSKPQHR-IAGOWNOFSA-N

Isomeric SMILES

C1[C@@H](NC(=O)O1)[C@@H](COCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

C1C(NC(=O)O1)C(COCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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